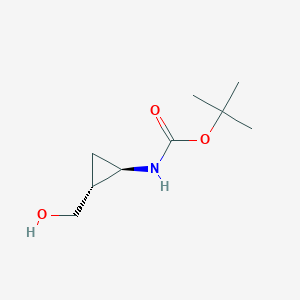

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170299-53-3 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate chemical properties

An In-depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a bifunctional organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a strained cyclopropane ring, a primary alcohol (hydroxymethyl group), and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable and versatile chiral building block. The presence of these distinct functional groups in a compact, stereochemically defined scaffold allows for sequential and regioselective modifications, enabling the construction of complex molecular targets.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, underpinned by field-proven insights and authoritative references. The deliberate separation of the nucleophilic hydroxyl group and the protected amine across the rigid cyclopropane backbone offers unique conformational constraints that are highly sought after in the design of novel therapeutic agents and other advanced materials.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Identifiers and Structural Information

The compound is cataloged under multiple identifiers, with some ambiguity in CAS numbers across suppliers, likely distinguishing between racemic and specific enantiomeric forms. The (1R,2R) enantiomer is commonly specified.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2] |

| CAS Number | 170299-53-3; 177472-54-7 | [1][3] |

| Molecular Formula | C₉H₁₇NO₃ | [1][3] |

| Molecular Weight | 187.24 g/mol | [1][3] |

| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | [3] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | [2] |

Physicochemical Data

The physical state and solubility are critical for designing reaction conditions and formulation strategies.

| Property | Description | Source |

| Appearance | Light yellow thick paste to solid. The cis-isomer is noted as a white solid. | [1][4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |

| Stability | Generally stable under standard laboratory conditions but is sensitive to moisture. | [3] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [1][4] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The Boc-carbamate is a stable amine protecting group that can be removed under acidic conditions, while the primary alcohol is amenable to a wide range of transformations.

Key Chemical Reactions

The compound's reactivity is dominated by its two primary functional groups:

-

Reactions of the Hydroxymethyl Group : The primary alcohol can act as a nucleophile or be oxidized. Common transformations include:

-

Oxidation : Conversion to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, Swern, or TEMPO-based oxidations).

-

Esterification/Etherification : Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers.

-

Nucleophilic Substitution : Conversion to a leaving group (e.g., tosylate, mesylate) to facilitate substitution with various nucleophiles.

-

-

Reactions of the Carbamate Group : The Boc group is a robust protecting group for the amine functionality.

-

Deprotection : It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to reveal the free primary amine. This orthogonality is crucial, as it allows for the modification of the hydroxyl group while the amine remains protected.

-

-

Hydrolysis : Under harsh aqueous acidic or basic conditions, the carbamate can undergo hydrolysis.[3]

The diagram below illustrates the primary reaction pathways available for this molecule.

Caption: Primary reaction pathways for this compound.

Synthesis Overview

The synthesis of this compound typically involves the reaction of a suitable cyclopropyl alcohol derivative with a source of the Boc-protected amine.[3] Methodologies may vary, but a common approach involves the formation of the carbamate linkage using coupling agents or by reacting with tert-butyl carbamate under conditions that favor N-alkylation.[3] The stereochemistry is established from the starting cyclopropyl precursor.

A generalized workflow for its synthesis is outlined below.

Caption: Generalized workflow for the synthesis of the target carbamate.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable intermediate in several areas of chemical science.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The rigid cyclopropyl scaffold helps to lock the pharmacophore in a specific conformation, which can enhance binding affinity and selectivity for biological targets. The ability to independently modify the amine and alcohol functionalities allows for the systematic exploration of structure-activity relationships (SAR).

-

Organic Synthesis : Beyond pharmaceuticals, it serves as a versatile building block for creating complex organic molecules.[3] The chiral nature of the compound makes it suitable for asymmetric synthesis.

-

Biochemical Research : Researchers utilize this compound and its derivatives in studies related to enzyme inhibition and protein interactions to better understand biological processes and disease mechanisms.[1][2]

-

Agricultural Chemistry : The carbamate structure is a common motif in agrochemicals. This compound can be used as a starting material for developing new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1][4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a comprehensive toxicological profile is not widely published, data from related carbamate derivatives suggest caution is warranted.[3]

-

General Handling : Use in a well-ventilated area or a chemical fume hood.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]

-

Hazards : May cause skin, eye, and respiratory irritation.[3][5] Avoid breathing dust, fumes, or vapors.

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Skin : Wash with plenty of soap and water. Remove contaminated clothing.[5]

-

Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[5]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

-

Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its unique combination of a stereodefined, rigid cyclopropane core and orthogonally reactive functional groups. Its established role in pharmaceutical development, particularly for creating conformationally constrained molecules, highlights its importance. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for future innovations.

References

- Evo-Techa. (n.d.). This compound (EVT-1512994).

- Chem-Impex. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate.

- J&K Scientific. (n.d.). This compound.

- Chem-Impex. (n.d.). tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121309332, Tert-butyl trans-(2-methylcyclopropyl)carbamate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary, tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate.

- LookChem. (n.d.). TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE.

- Sunway Pharm Ltd. (n.d.). This compound.

- Crysdot. (n.d.). tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate.

- MedChemExpress. (2025). Safety Data Sheet: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

- Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate.

Sources

An In-depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopropyl scaffold, combined with orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—renders it a versatile synthon for introducing the cyclopropylamine motif into complex molecules. This guide, intended for senior application scientists and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights necessary for its effective utilization in research and development.

Molecular Overview and Physicochemical Properties

This compound is a carbamate derivative featuring a trans-substituted cyclopropane ring.[1] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, readily removable under acidic conditions, while the hydroxymethyl group offers a handle for a variety of chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 170299-53-3 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | Light yellow thick paste to solid | [1] |

| Storage Conditions | 0-8°C | [1] |

The stereochemistry of the cyclopropane ring is a critical feature, profoundly influencing the molecule's three-dimensional conformation and its interactions with biological targets.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the construction of the cyclopropane ring followed by functional group manipulation. While specific, detailed protocols for its direct synthesis are not abundantly available in peer-reviewed literature, the general approach relies on the cyclopropanation of an appropriate alkene precursor.

A key strategy for the stereoselective synthesis of such cyclopropyl systems is the ruthenium-catalyzed cyclopropanation of vinylcarbamates .[2] This methodology offers a powerful means to control the diastereoselectivity of the cyclopropane ring formation.

Caption: Ruthenium-catalyzed synthesis workflow.

The reaction proceeds through a ruthenium-carbene intermediate, which then undergoes a concerted addition to the double bond of the N-Boc protected allyl amine. The trans isomer is often the major product due to steric hindrance, which favors the approach of the carbene complex from the less hindered face of the alkene. Subsequent reduction of the resulting ester yields the target primary alcohol.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is crucial. While a publicly available, verified full dataset for this specific compound is scarce, the expected NMR spectral features can be inferred from closely related structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |

| -OC(CH₃)₃ | - | ~79.0 |

| -C=O | - | ~156.0 |

| -CH₂OH | ~3.5-3.7 (m, 2H) | ~65.0 |

| -CH-NHBoc | ~2.6-2.8 (m, 1H) | ~35.0 |

| -CH-CH₂OH | ~0.8-1.0 (m, 1H) | ~25.0 |

| -CH₂- (ring) | ~0.4-0.6 (m, 2H) | ~15.0 |

Note: These are predicted values and should be confirmed with experimental data.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds, particularly for the treatment of neurological disorders and viral infections.[1][3] The cyclopropyl ring imparts conformational rigidity to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.

Intermediate in the Synthesis of Antiviral Agents

Building Block for Modulators of Neurological Pathways

The recurring mention of its application in the development of therapeutics for neurological disorders suggests its use in constructing molecules that interact with targets in the central nervous system.[1][3] The lipophilicity and conformational constraint provided by the cyclopropyl group can be advantageous for brain penetration and target engagement.

A notable example of a drug containing a related structural motif is Lacosamide , an anticonvulsant used for the treatment of epilepsy. A patent describes the synthesis of a tert-butyl carbamate derivative as a key intermediate for Lacosamide, highlighting the importance of such building blocks in the synthesis of neurological drugs.[4]

Caption: General drug synthesis workflow.

Experimental Protocols: A Representative Example

While a specific protocol for the target molecule remains proprietary or unpublished in major journals, a general procedure for the Boc-protection of a related amino alcohol is presented below to illustrate the fundamental chemistry involved.

Protocol: Boc-Protection of (±)-cis-4-Amino-2-cyclopentene-1-methanol

This protocol is adapted from a patented synthesis of a related intermediate and demonstrates a standard method for introducing the Boc protecting group.[5]

-

Dissolution: Dissolve the starting amino alcohol (1 equivalent) in a 2:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (1.3 equivalents) to the solution.

-

Cooling: Cool the mixture in an ice-water bath.

-

Reagent Addition: Add di-tert-butyldicarbonate (Boc₂O) (1.1 equivalents) in one portion with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature over one hour.

-

Work-up: Concentrate the reaction mixture under vacuum. Take up the resulting slurry in chloroform and separate the phases.

-

Extraction: Extract the aqueous phase multiple times with chloroform.

-

Drying and Concentration: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purification: The crude product can be further purified by crystallization or chromatography.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

References

-

Chem-Impex. tert-butyl trans-(2-hydroxyméthyl)cyclopropylcarbamate. [Link]

-

Evolva. Buy this compound (EVT-1512994) | 177472-54-7. [Link]

-

Cenmed. tert-butyl trans-N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate (C007B-424600). [Link]

- Google Patents.

- Google Patents.

-

PubChem. Tert-butyl trans-(2-methylcyclopropyl)carbamate. [Link]

- Google Patents. EP1155015B1 - Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl).

- Google Patents.

-

PubChemLite. Rac-tert-butyl n-[(1r,2s)-2-(hydroxymethyl)cyclopropyl]carbamate. [Link]

-

Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

Sources

- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]

- 2. US9809600B2 - Antiviral compounds - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Antiviral compounds and methods of making and using thereof - Patent US-9212177-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Molecular structure of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

< An In-Depth Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal molecular building block in modern medicinal chemistry and organic synthesis. Its unique structure, which combines a rigid cyclopropane scaffold, a versatile primary alcohol, and a stable Boc-protecting group, makes it an invaluable intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, validated methods for its synthesis and characterization, and insights into its strategic application in drug discovery. By elucidating the causality behind experimental protocols and grounding claims in verifiable references, this document serves as an authoritative resource for researchers aiming to leverage this compound's unique properties.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery, the rational design of small molecule therapeutics often hinges on the use of conformationally constrained scaffolds. These rigid structures help to pre-organize a molecule into a bioactive conformation, which can lead to enhanced binding affinity for its biological target and improved pharmacological properties. The cyclopropyl group is a premier example of such a scaffold.[1] Its inherent ring strain and unique electronic properties make it a valuable bioisostere for moieties like gem-dimethyl groups or phenyl rings, often improving metabolic stability and potency.[1]

This compound, CAS Number 170299-53-3, has emerged as a particularly useful synthon.[2][3] It provides chemists with a trifunctional handle:

-

The trans-Cyclopropane Ring: Offers stereochemical rigidity and influences the spatial orientation of the other functional groups.

-

The Boc-Protected Amine: A stable carbamate that masks a primary amine, which can be deprotected under specific conditions for further elaboration.

-

The Primary Hydroxymethyl Group: A versatile nucleophile ready for a wide range of chemical transformations, such as oxidation, esterification, or etherification.[2]

This guide will delve into the precise molecular features of this compound, provide detailed protocols for its reliable synthesis and characterization, and explore its application as a key intermediate in pharmaceutical research.[3]

Elucidation of the Molecular Structure

A thorough understanding of a molecule's structure is paramount to predicting its reactivity and designing its application. The structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.

2.1. Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 170299-53-3 | , |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Light yellow thick paste to solid | |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment |

2.2. Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule's connectivity and chemical environment.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides precise information about the electronic environment and connectivity of each hydrogen atom. The trans relationship of the substituents on the cyclopropane ring is a key feature confirmed by the coupling constants between the ring protons.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration | Key Features |

| -C(CH₃)₃ | ~1.45 | Singlet | 9H | Large singlet characteristic of the tert-butyl group. |

| -CH₂-OH | ~3.4-3.6 | Doublet of doublets | 2H | Diastereotopic protons adjacent to a chiral center. |

| Cyclopropyl-CH₂ | ~0.6-0.9 | Multiplet | 2H | Upfield shift typical of cyclopropane ring protons. |

| Cyclopropyl-CH-NH | ~2.6-2.8 | Multiplet | 1H | Proton adjacent to the nitrogen atom. |

| Cyclopropyl-CH-CH₂ | ~1.0-1.2 | Multiplet | 1H | Proton adjacent to the hydroxymethyl group. |

| -NH- | ~4.8-5.2 | Broad singlet | 1H | Exchangeable proton, shift can vary. |

| -OH | Variable | Broad singlet | 1H | Exchangeable proton, often not observed. |

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) | Key Features |

| -C=O | ~156 | Carbonyl carbon of the carbamate. |

| -C(CH₃)₃ | ~79 | Quaternary carbon of the tert-butyl group. |

| -CH₂-OH | ~65 | Carbon of the hydroxymethyl group. |

| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

| Cyclopropyl-CH-NH | ~35 | Cyclopropyl carbon attached to nitrogen. |

| Cyclopropyl-CH-CH₂ | ~25 | Cyclopropyl carbon attached to the hydroxymethyl group. |

| Cyclopropyl-CH₂ | ~15 | Methylene carbon of the cyclopropane ring. |

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present based on their vibrational frequencies.

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol and N-H stretch from the carbamate.

-

~2970 cm⁻¹ (sharp): C-H stretch from the alkyl groups.

-

~1690 cm⁻¹ (strong): C=O stretch from the carbamate carbonyl group.

-

~1170 cm⁻¹ (strong): C-O stretch.

-

Synthesis and Quality Control

The reliable synthesis of this compound is crucial for its use in multi-step synthetic campaigns. The following section details a common and validated synthetic approach.

3.1. Retrosynthetic Analysis

A logical retrosynthetic analysis reveals that the target molecule can be derived from a cyclopropanecarboxylic acid ester, highlighting a key strategic disconnection. The Boc-protected amine can be installed from a corresponding amine, which in turn comes from a Curtius or Hofmann rearrangement of an amide or ester.

Caption: Retrosynthetic analysis of the target compound.

3.2. Recommended Synthetic Protocol

This protocol describes a common method starting from a commercially available cyclopropane derivative. The choice of reagents and conditions is critical for achieving high yield and purity.

Reaction: Boc-protection of trans-(2-aminomethyl)cyclopropanemethanol.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-(2-aminomethyl)cyclopropanemethanol (1.0 equiv) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution. This weak base is sufficient to neutralize the HCl that will be generated if the starting amine is a hydrochloride salt and to maintain a basic pH for the reaction.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise over 30 minutes. The slow addition and low temperature help to control the exothermicity of the reaction and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate. The organic solvent choice is based on the product's good solubility in ethyl acetate and its immiscibility with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

3.3. Quality Control Workflow

Ensuring the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged approach is required for validation.

Caption: Quality control workflow for compound validation.

Applications in Medicinal Chemistry

The title compound is not an end-product but a valuable starting point for the synthesis of more complex, biologically active molecules.[3][4] Its utility stems from the strategic advantages conferred by the cyclopropylamine motif.

4.1. The Cyclopropyl Moiety: A Privileged Pharmacophore

The cyclopropyl group is widely recognized as a "privileged" structural motif in medicinal chemistry.[1][5] Its incorporation into a drug candidate can offer several benefits:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to analogous alkyl groups.[1]

-

Improved Potency: The rigid nature of the ring can lock the molecule in a conformation that is optimal for binding to a target protein, reducing the entropic penalty of binding.[1]

-

Modulation of Physicochemical Properties: It can serve as a bioisosteric replacement for other groups to fine-tune properties like lipophilicity and solubility.[1]

4.2. Role as a Versatile Synthetic Intermediate

This compound is a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and infectious diseases.[3][6] The dual functionality allows for sequential or orthogonal chemical modifications.

Hypothetical Application Workflow: The following diagram illustrates a potential synthetic route where the compound is used to synthesize a novel enzyme inhibitor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

A Technical Guide to Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: Properties, Synthesis, and Applications

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and advanced organic synthesis. Its molecular architecture, featuring a rigid trans-cyclopropane scaffold, a primary alcohol, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a highly valuable and versatile building block. The cyclopropane ring introduces conformational rigidity and unique stereochemical properties into target molecules, which can be pivotal for enhancing biological activity and optimizing pharmacokinetic profiles. The Boc-protected amine and the hydroxymethyl group serve as orthogonal functional handles, allowing for selective chemical modifications in multi-step synthetic pathways.

This guide provides an in-depth analysis of the compound's core properties, outlines a standard synthetic and characterization workflow, and explores its critical applications, with a focus on its role as a key intermediate in drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its proper handling, application, and integration into synthetic workflows. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 187.24 g/mol | [1][2][3][5] |

| CAS Number | 170299-53-3 | [1][3][5][6] |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2][6] |

| Appearance | Light yellow thick paste to solid | [1][5] |

| Purity | ≥ 97% (typically by GC) | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][3][5] |

The presence of the hydroxymethyl group enhances its solubility in a range of polar organic solvents, making it amenable to various reaction conditions.[1][5]

Synthesis and Purification

The synthesis of this carbamate derivative is a foundational process in organic chemistry, illustrating a standard protection strategy for amines. The causality behind this process is the need to mask the nucleophilicity of the amine group while performing chemistry on other parts of a molecule, or to use the Boc-protected amine itself as a stable intermediate for further elaboration.

Synthetic Strategy

The most common and efficient method for preparing the title compound involves the reaction of the corresponding primary amine, trans-2-(aminomethyl)cyclopropanemethanol, with a Boc-anhydride source under basic conditions. The base is crucial as it neutralizes the acidic byproduct of the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or tetrahydrofuran (THF) are typically chosen as solvents due to their inertness and ability to dissolve the reactants.

General Experimental Protocol

-

Step 1: Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Step 2: Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature. The TEA acts as an acid scavenger.

-

Step 3: Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the reaction mixture, typically at 0°C to control the exothermic reaction.

-

Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Step 5: Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer twice with DCM.

-

Step 6: Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Validation

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This process is self-validating, as the purity of the collected fractions is confirmed by TLC before they are combined and concentrated to yield the final product as a light-yellow paste or solid.[1]

Caption: General workflow for the Boc-protection synthesis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture.

-

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most informative technique. The spectrum will show a characteristic, high-intensity singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[7] The protons on the cyclopropane ring and the hydroxymethyl group will appear as complex multiplets in the upfield region, with their specific chemical shifts and splitting patterns confirming the trans stereochemistry.

-

¹³C NMR: The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the carbamate group (~156 ppm), the quaternary and methyl carbons of the Boc group, and the carbons of the cyclopropyl and hydroxymethyl moieties.

-

-

4.2 Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 3300 cm⁻¹ for the N-H stretch of the carbamate, and a strong, sharp peak around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.

-

4.3 Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis will show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.25 or a sodium adduct [M+Na]⁺ at m/z 210.23, validating the molecular formula.[8]

Caption: Standard analytical workflow for structural verification.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its value lies in the unique combination of its structural elements, which chemists can exploit to build more complex molecules with therapeutic potential.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1][6]

-

Structural Scaffold: The rigid cyclopropane unit is often used as a bioisostere for phenyl rings or other larger groups to improve compound properties such as metabolic stability and binding affinity. The trans configuration provides a defined spatial arrangement for the two functional groups.

-

Functional Handles for Derivatization:

-

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or leaving group for nucleophilic substitution.

-

The Boc-protected amine is stable under many reaction conditions. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to build out the molecular structure.

-

This dual functionality allows for a divergent synthetic approach, where a common core intermediate is used to generate a library of diverse compounds for screening.

Caption: Role as a versatile scaffold in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Carbamate derivatives should generally be handled with caution.[2]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to maintain its stability and prevent degradation.[1][5] It should be kept in a dry environment to prevent hydrolysis.[3]

Conclusion

This compound is a compound of high strategic importance in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its orthogonal protecting group and primary alcohol, provides chemists with a reliable and versatile tool for the synthesis of complex molecular targets. Its role as a key building block in the development of novel therapeutics underscores its value to researchers, scientists, and drug development professionals who are shaping the future of medicine.

References

-

Title: Buy this compound (EVT-1512994) | Source: Evolva | URL: [Link]

-

Title: this compound | 170299-53-3 | Source: J&K Scientific | URL: [Link]

-

Title: Tert-butyl butylcarbamate (Table 3, entry 1) | Source: Supporting Information | URL: [Link]

-

Title: Metabolism of t-butyl groups in drugs | Source: Hypha Discovery Blogs | URL: [Link]

-

Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes | Source: Nature | URL: [Link]

-

Title: 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level | Source: Physics & Maths Tutor | URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]

- 3. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

Spectroscopic Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Guide

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS 170299-53-3) is a valuable building block in medicinal chemistry and drug development.[1][2][3][4] Its rigid cyclopropane scaffold, combined with the synthetic versatility of the Boc-protected amine and the primary alcohol, makes it an attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1][2] Accurate and comprehensive spectroscopic analysis is paramount for verifying the identity, purity, and stereochemistry of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

Compound Identity:

| Parameter | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 170299-53-3 | [3][4] |

| Molecular Formula | C₉H₁₇NO₃ | [3][4] |

| Molecular Weight | 187.24 g/mol | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and, crucially, for establishing the trans stereochemistry of the cyclopropane ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit distinct signals for the Boc group, the cyclopropyl ring protons, the hydroxymethyl group, and the carbamate N-H proton. The chemical shifts of the cyclopropyl protons are expected to be in the upfield region, a characteristic feature of this strained ring system.[5][6] The coupling constants (J-values) between the cyclopropyl protons are diagnostic for their relative stereochemistry, with Jtrans typically being smaller than Jcis.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~4.8-5.2 | br s | 1H | NH | The broad singlet for the carbamate proton is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent. |

| ~3.4-3.6 | m | 2H | CH ₂OH | The methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as a multiplet. |

| ~2.5-2.7 | m | 1H | CH -NHBoc | This proton is deshielded by the adjacent nitrogen atom of the carbamate. |

| ~1.8-2.0 | br s | 1H | OH | The alcohol proton will likely appear as a broad singlet and its chemical shift is highly dependent on concentration and solvent purity. |

| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a hallmark of the Boc protecting group.[1] |

| ~1.0-1.2 | m | 1H | CH -CH₂OH | This cyclopropyl proton is adjacent to the hydroxymethyl group. |

| ~0.6-0.8 | m | 2H | CH ₂ (cyclopropyl) | These are the two protons on the carbon of the cyclopropane ring that is not substituted. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~156.0 | C =O (carbamate) | The carbamate carbonyl carbon is typically found in this downfield region.[8] |

| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[1][9] |

| ~65.0 | C H₂OH | The carbon of the hydroxymethyl group. |

| ~35.0 | C H-NHBoc | The cyclopropyl carbon attached to the nitrogen. |

| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a single, intense signal.[1][9] |

| ~25.0 | C H-CH₂OH | The cyclopropyl carbon bearing the hydroxymethyl group. |

| ~15.0 | C H₂ (cyclopropyl) | The unsubstituted carbon of the cyclopropane ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. A standard single-pulse experiment with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds is recommended.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary for good signal-to-noise, particularly for the quaternary carbon of the Boc group and the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is predicted to show characteristic absorption bands for the N-H and O-H stretching, C-H stretching of the alkyl and cyclopropyl groups, and the strong C=O stretching of the carbamate.

Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| ~3400 | broad, medium | O-H stretch | The broadness of this peak is due to hydrogen bonding of the alcohol.[10] |

| ~3350 | medium | N-H stretch | The carbamate N-H stretch is typically found in this region.[11] |

| 2975-2850 | medium-strong | C-H stretch (alkyl) | These absorptions correspond to the C-H bonds of the tert-butyl and hydroxymethyl groups. |

| ~3050 | weak | C-H stretch (cyclopropyl) | The C-H stretching frequency for cyclopropanes is often slightly higher than that for typical alkanes. |

| ~1690 | strong | C=O stretch (carbamate) | This will be one of the most intense peaks in the spectrum, characteristic of the Boc protecting group's carbonyl.[11][12] |

| ~1520 | medium | N-H bend | This peak, often coupled with the C-N stretch, is characteristic of secondary amides (carbamates). |

| ~1170 | strong | C-O stretch | Strong C-O stretching bands are expected for both the carbamate and the primary alcohol. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale and Key Insights |

| 188.1281 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. |

| 210.1100 | [M+Na]⁺ | Adducts with sodium are very common in ESI-MS, especially if there is any residual sodium salt in the sample or on glassware. |

| 132.0811 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected amines.[2][13] |

| 88.0757 | [M+H - C₅H₉O₂]⁺ | Cleavage of the entire Boc group (100 Da) to give the protonated aminocyclopropylmethanol fragment. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of the observed ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. This guide, by providing a detailed predicted dataset and the rationale behind it, serves as a valuable resource for researchers in synthetic and medicinal chemistry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and purity assessment, which are critical for the advancement of drug discovery and development programs.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PLoS One. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. J Mass Spectrom. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. J Org Chem. [Link]

-

Ruthenium-catalyzed cyclopropanation of alkenes using propargylic carboxylates as precursors of vinylcarbenoids. J Org Chem. [Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. J Org Chem. [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Anal Chem. [Link]

-

Three-Component [1 + 1 + 1] Cyclopropanation with Ruthenium(II). J Am Chem Soc. [Link]

-

Ruthenium-Catalyzed Difunctionalization of Vinyl Cyclopropanes for Double m-C(sp2)-H/C-5(sp3)-H Functionalization. Org Lett. [Link]

-

Ruthenium-Catalyzed Cyclopropanation of Alkenes Using Propargylic Carboxylates as Precursors of Vinylcarbenoids. Figshare. [Link]

- Supporting Inform

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. ResearchGate. [Link]

-

A New Ruthenium-Catalyzed Cyclopropanation of Alkenes Using Propargylic Acetates as a Precursor of Vinylcarbenoids. ResearchGate. [Link]

-

This compound. Everest Pharm-Tech. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

IR Absorption Table. University of California, Los Angeles. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

Tert-butyl trans-(2-methylcyclopropyl)carbamate. PubChem. [Link]

-

Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. [Link]

-

The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

Solubility and stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Introduction: The Strategic Importance of a Niche Building Block

This compound (CAS No. 170299-53-3) is a specialized chemical intermediate that has garnered significant attention in modern synthetic chemistry.[1] Its value lies in the unique combination of a strained cyclopropyl ring, a primary alcohol, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This trifecta of functionalities makes it a versatile building block, particularly in the synthesis of complex molecules for pharmaceutical and agricultural applications.[2][3][4] Researchers leverage its distinct structure to introduce specific stereochemistry and functionality into novel therapeutic agents, especially those targeting neurological disorders.[2][4]

Given its role as a critical starting material, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic. It is a prerequisite for reliable process development, formulation design, and regulatory compliance. Inconsistent solubility can lead to failed reactions or impure products, while unforeseen degradation can compromise the integrity of a multi-step synthesis, leading to significant financial and time losses. This guide provides an in-depth analysis of the solubility and stability profile of this compound, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A baseline understanding of the compound's physical and chemical characteristics is essential before delving into its behavior in solution. These properties dictate its handling, storage, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 170299-53-3 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | Light yellow thick paste to solid | [2] |

| Purity | ≥ 97% (GC) | [2] |

| Recommended Storage | 0-8°C, Sealed in a dry place | [2][5][6] |

Section 1: Solubility Profile

The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification efficiency, and formulation possibilities. The presence of both a polar hydroxymethyl group and a non-polar Boc-protected amine suggests a nuanced solubility behavior.

Qualitative Solubility Assessment

Based on its molecular structure, this compound is characterized as soluble in common organic solvents. The hydroxymethyl group facilitates hydrogen bonding, contributing to its compatibility with a range of solvents.[2][3] Initial vendor-supplied data indicates good solubility in solvents like dichloromethane and ethanol.[1] However, for process chemistry and formulation, quantitative data is indispensable.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible solubility data, a standardized method such as the isothermal shake-flask method is recommended. This protocol is designed to be a self-validating system for determining solubility in various solvents relevant to synthesis, purification, and formulation.

Rationale for Solvent Selection: The chosen solvents span a range of polarities, hydrogen bonding capabilities (protic vs. aprotic), and functional groups to provide a comprehensive solubility map. This allows chemists to select optimal solvent systems for specific applications, from reaction media to crystallization.

Step-by-Step Methodology:

-

Preparation: For each selected solvent, add an excess amount of this compound to a sealed vial (e.g., add 100 mg of the compound to 1 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at sequential time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any suspended microparticles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

-

Quantification: Analyze the diluted sample and calculate the original concentration in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Data Presentation: Solubility Table

The following table should be used to log experimental findings for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | |

| Methanol | Polar Protic | 25 | |

| Ethanol | Polar Protic | 25 | |

| Isopropanol | Polar Protic | 25 | |

| Acetonitrile | Polar Aprotic | 25 | |

| Acetone | Polar Aprotic | 25 | |

| Dichloromethane | Non-polar | 25 | |

| Toluene | Non-polar | 25 | |

| Ethyl Acetate | Intermediate Polarity | 25 | |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 |

Section 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.

General Stability Profile

The compound is reported to be generally stable under standard laboratory conditions but exhibits sensitivity to specific factors.[1] Key vulnerabilities include:

-

Moisture: The carbamate linkage is susceptible to hydrolysis.[1]

-

Strong Acids & Bases: These conditions can catalyze the degradation of the Boc protecting group and the carbamate ester.[1]

Proposed Degradation Pathways

Based on the functional groups present, two primary degradation pathways can be anticipated. The following diagram illustrates these potential routes of decomposition, which are critical for analytical method development and impurity profiling.

Caption: Proposed degradation pathways for the title compound.

-

Hydrolysis: The carbamate ester linkage can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding amine (trans-(2-hydroxymethyl)cyclopropylamine), tert-butanol, and carbon dioxide.[1]

-

Boc-Group Cleavage: Strong acidic conditions can lead to the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, also yielding the free amine.

-

Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air.

Recommended Storage and Handling

To mitigate degradation, the following storage and handling procedures are essential:

-

Temperature: Store the compound at refrigerated temperatures, typically between 0-8°C.[2][5]

-

Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Section 3: Analytical Methodologies for Stability and Purity Assessment

A robust, stability-indicating analytical method is required to accurately quantify the parent compound and resolve it from potential degradants. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.

Experimental Workflow for a Forced Degradation Study

Forced degradation studies are essential to validate the stability-indicating nature of an analytical method. This workflow provides a systematic approach to investigating the compound's vulnerabilities.

Sources

An In-Depth Technical Guide to the Biological Activity of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Abstract

This technical guide provides a comprehensive analysis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a molecule of significant interest in medicinal chemistry and drug development. While primarily serving as a protected precursor, its core structure, trans-(2-hydroxymethyl)cyclopropylamine, positions it as a potential mechanism-based irreversible inhibitor of critical flavin-dependent enzymes. This document elucidates the foundational principles of its chemical structure, the mechanistic basis for its expected biological activity against key targets such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs), and provides detailed protocols for its synthesis, deprotection, and subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropylamine scaffolds in the design of novel therapeutics.

Introduction: The Strategic Importance of the Cyclopropylamine Scaffold

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds, prized for its ability to confer conformational rigidity and unique electronic properties.[1][2] When coupled with an amine functionality, the resulting cyclopropylamine serves as a powerful pharmacophore, most notably as a mechanism-based inactivator of flavin-dependent amine oxidases.[3] this compound (CAS No: 170299-53-3) is a chiral building block that embodies this potential.[4][5]

Its structure features three key components:

-

A trans-substituted cyclopropane ring: This strained three-membered ring is crucial for the mechanism of irreversible inhibition.[3]

-

A primary amine protected by a tert-butyloxycarbonyl (Boc) group: The Boc group is a widely used protecting group in organic synthesis, rendering the molecule stable and suitable as a synthetic intermediate.[6][7] Deprotection unmasks the reactive primary amine, the key to its biological activity.

-

A hydroxymethyl substituent: This group can enhance solubility and provides a handle for forming hydrogen bonds with biological targets, potentially influencing binding affinity and selectivity.[8]

While this compound itself is biologically inert due to the protected amine, its true value lies in its role as a precursor to the active compound, trans-(2-hydroxymethyl)cyclopropylamine . This guide will, therefore, focus on the anticipated biological activities of this deprotected metabolite.

Predicted Biological Targets and Mechanism of Action

The deprotected form, trans-(2-hydroxymethyl)cyclopropylamine, is predicted to be an irreversible inhibitor of flavin-dependent amine oxidases, primarily Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).

Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target

LSD1 is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[9] Overexpression of LSD1 is implicated in various cancers, making it a compelling target for anti-cancer drug development.[9]

The inhibition of LSD1 by cyclopropylamines like trans-2-phenylcyclopropylamine (tranylcypromine) is well-documented.[10] The mechanism involves the enzymatic oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This oxidation leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate that forms a stable, covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][10]

Figure 1: Proposed mechanism of irreversible LSD1 inhibition.

Monoamine Oxidases (MAO-A and MAO-B): Neurological Targets

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][12] Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease.[11] The cyclopropylamine scaffold is the basis for the well-known non-selective MAO inhibitor, tranylcypromine.[13] The inhibitory mechanism is analogous to that of LSD1, involving the formation of a covalent adduct with the FAD cofactor.[11] It is anticipated that trans-(2-hydroxymethyl)cyclopropylamine would also exhibit inhibitory activity against both MAO-A and MAO-B.

Synthesis and Deprotection Workflow

The generation of the active biological agent from this compound involves a straightforward deprotection step. The synthesis of the parent compound itself can be achieved through various established routes for creating trans-2-substituted cyclopropylamines.

Synthesis of this compound

A common and efficient method for synthesizing trans-2-substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure.[14][15] The Boc-protected amine can be introduced at a later stage.

Figure 2: Generalized synthetic workflow.

Deprotection to Yield the Active Amine

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free amine, which can then be used in biological assays.[6][7]

Protocol for Boc Deprotection:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).[16]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, evaporate the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a mild base and purified if necessary.

Experimental Protocols for Biological Evaluation

To assess the biological activity of trans-(2-hydroxymethyl)cyclopropylamine, standardized in vitro enzyme inhibition assays for LSD1 and MAOs are employed.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[8]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar H₂O₂-detecting substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound (trans-(2-hydroxymethyl)cyclopropylamine) and positive control (e.g., tranylcypromine)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well microplate, add the LSD1 enzyme to each well (except for the no-enzyme control).

-

Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding a mixture of the H3K4 peptide substrate, HRP, and Amplex Red.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

-

Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

MAO-A and MAO-B Inhibition Assay (Spectrophotometric Assay)

This assay utilizes specific substrates for MAO-A and MAO-B, where the product of the reaction can be measured spectrophotometrically.[17]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both, but often used for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compound and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In separate 96-well UV-transparent plates for MAO-A and MAO-B, add the respective enzyme.

-

Add the test compound dilutions and pre-incubate.

-

Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the increase in absorbance over time. For kynuramine, the product 4-hydroxyquinoline can be measured at ~316 nm. For benzylamine, the product benzaldehyde is measured at ~250 nm.[17]

-

Calculate the reaction rates and determine the IC₅₀ values for each enzyme isoform.

Data Summary and Expected Outcomes

While specific experimental data for trans-(2-hydroxymethyl)cyclopropylamine is not publicly available, based on the extensive literature on related compounds, a profile of its expected biological activity can be summarized.

| Parameter | Expected Outcome | Rationale |

| LSD1 Inhibition | Irreversible, time-dependent inhibition | The cyclopropylamine moiety is a known mechanism-based inactivator of LSD1.[10] |

| MAO-A/B Inhibition | Irreversible, time-dependent inhibition | The cyclopropylamine core is the pharmacophore of the MAO inhibitor tranylcypromine.[13] |

| Selectivity | To be determined | Substituents on the cyclopropane ring can modulate selectivity between LSD1 and MAO isoforms.[5] |

| Potency (IC₅₀) | Potentially in the low micromolar to nanomolar range | Structurally similar compounds exhibit potent inhibition of these enzymes.[9] |

Conclusion and Future Directions

This compound is a valuable chemical entity, not for its own biological activity, but as a stable, protected precursor to the bioactive trans-(2-hydroxymethyl)cyclopropylamine. The deprotected compound is strongly predicted to be an irreversible inhibitor of LSD1 and MAOs, leveraging the well-established mechanism of the cyclopropylamine pharmacophore.

Future research should focus on the synthesis and direct biological evaluation of trans-(2-hydroxymethyl)cyclopropylamine to quantify its potency and selectivity against LSD1, MAO-A, and MAO-B. Structure-activity relationship (SAR) studies, exploring modifications of the hydroxymethyl group, could lead to the development of more potent and selective inhibitors. Such compounds could hold therapeutic promise in oncology and neuropharmacology, making this scaffold a continued area of interest for drug discovery professionals.

References

- Uno, K., et al. (2015). Synthesis and biological activity of arylcyclopropylamines as selective LSD1 inhibitors. Nagoya University.

-

West, M., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

-

Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 307-323. [Link]

-

Villar, J., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 14(15), 3803. [Link]

-

Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047-3051. [Link]

-

Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. PubMed. [Link]

-

Sato, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ACS Omega, 5(21), 12385–12394. [Link]

-

Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2131-2140. [Link]

-

Mousseau, J. J., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1208–1213. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]

-

West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Cambridge Open Engage. [Link]

-

Abdel-Megeed, A. M., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry, 138, 1146-1161. [Link]

-

ResearchGate. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. ResearchGate. [Link]

-

ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2789, 417-428. [Link]

-

Agostinelli, E., et al. (2020). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Molecules, 25(24), 6013. [Link]

-

Sharma, R., et al. (2015). Synthetic and biological studies on a cyclopolypeptide of plant origin. EXCLI Journal, 14, 88-97. [Link]

- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.

- Google Patents. (1973). Process for manufacturing cyclopropylamine.

-

El-Faham, A., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Vanos, C. M., & Lectka, T. (2010). Synthesis of Boc-protected bicycloproline. Organic Letters, 12(1), 168-171. [Link]

-

ResearchGate. (2015). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

- Google Patents. (2020). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

-

ResearchGate. (2012). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Patsnap Synapse. (2024). What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

- Google Patents. (1986). Process for the manufacture of cyclopropylamine.

-

ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

-

ResearchGate. (2018). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

Sources

- 1. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]